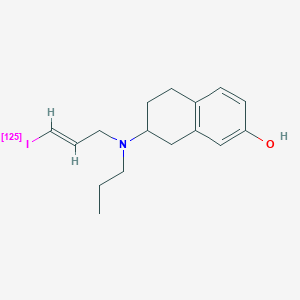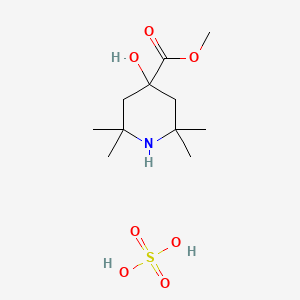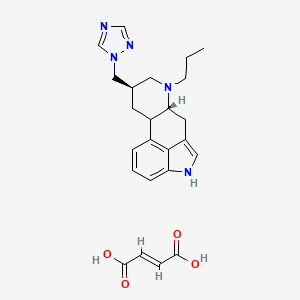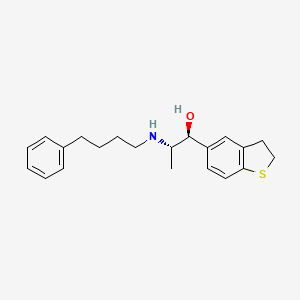
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol is a complex organic compound that belongs to the class of benzo(b)thiophenes This compound is characterized by its unique structural features, which include a benzo(b)thiophene core, a phenylbutylamino group, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo(b)thiophene Core: The benzo(b)thiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aromatic aldehyde under acidic conditions.
Introduction of the Phenylbutylamino Group: The phenylbutylamino group can be introduced via a nucleophilic substitution reaction, where a phenylbutylamine reacts with an appropriate electrophilic intermediate derived from the benzo(b)thiophene core.
Addition of the Methanol Moiety: The final step involves the addition of a methanol moiety to the benzo(b)thiophene core, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can be compared with other similar compounds, such as:
Benzo(b)thiophene Derivatives: These compounds share the benzo(b)thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylbutylamino Compounds: Compounds with a phenylbutylamino group may exhibit similar biological activities but differ in their overall structure and reactivity.
Methanol-Containing Compounds: Compounds containing a methanol moiety may have similar reactivity in terms of oxidation and reduction but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63997-70-6 |
|---|---|
Fórmula molecular |
C21H27NOS |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(1S,2S)-1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3/t16-,21+/m0/s1 |
Clave InChI |
FJLRGFADCXTJNV-HRAATJIYSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
SMILES canónico |
CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


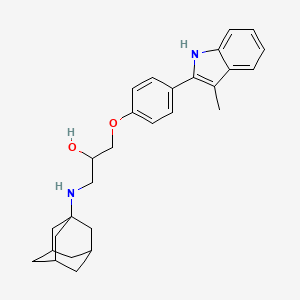
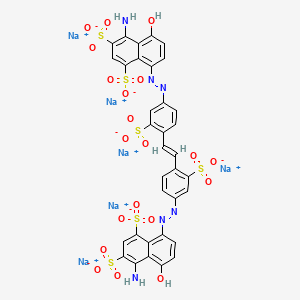

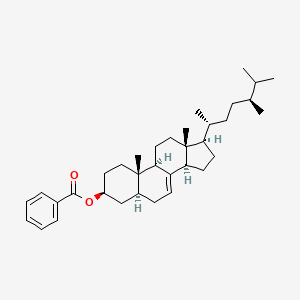
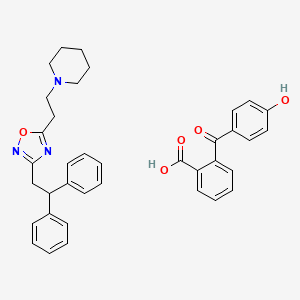
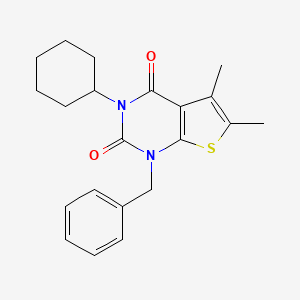
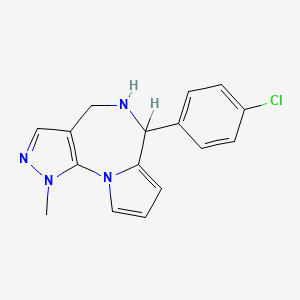

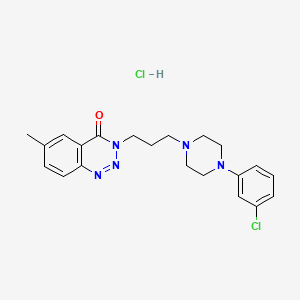

![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
